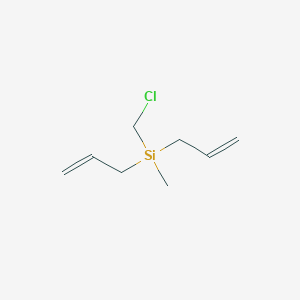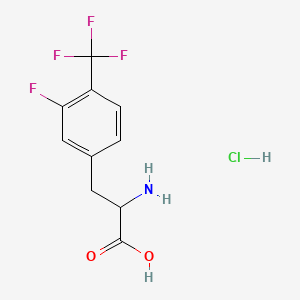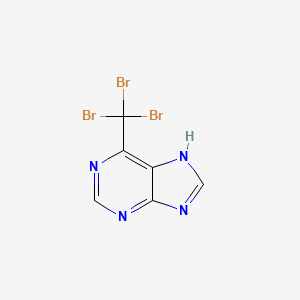
6-(tribromomethyl)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Tribromomethyl)-7H-purine is a halogenated purine derivative characterized by the presence of a tribromomethyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tribromomethyl)-7H-purine typically involves the bromination of a suitable purine precursor. One common method is the bromination of 6-methylpurine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the bromination reaction is carried out in a reactor with controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The final product is purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6-(Tribromomethyl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding purine derivatives with different functional groups.
Reduction Reactions: Reduction of the tribromomethyl group can lead to the formation of methyl or other alkyl-substituted purines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include ammonia, primary or secondary amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like ethanol or water at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as pyridinium chlorochromate (PCC) or hydrogen peroxide can be used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents to prevent side reactions.
Major Products Formed
Substitution Reactions: Products include various substituted purines with functional groups like amino, thiol, or hydroxyl groups.
Oxidation Reactions: Oxidized purine derivatives with carbonyl or carboxyl groups.
Reduction Reactions: Reduced purine derivatives with alkyl groups replacing the tribromomethyl group.
Scientific Research Applications
6-(Tribromomethyl)-7H-purine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(tribromomethyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The tribromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
6-Methylpurine: A precursor in the synthesis of 6-(tribromomethyl)-7H-purine, lacking the tribromomethyl group.
6-Chloromethylpurine: Similar structure but with a chloromethyl group instead of a tribromomethyl group.
6-Bromomethylpurine: Contains a bromomethyl group, offering different reactivity and properties compared to the tribromomethyl derivative.
Uniqueness
This compound is unique due to the presence of the tribromomethyl group, which imparts distinct chemical reactivity and potential biological activity
Properties
CAS No. |
89415-28-1 |
|---|---|
Molecular Formula |
C6H3Br3N4 |
Molecular Weight |
370.83 g/mol |
IUPAC Name |
6-(tribromomethyl)-7H-purine |
InChI |
InChI=1S/C6H3Br3N4/c7-6(8,9)4-3-5(12-1-10-3)13-2-11-4/h1-2H,(H,10,11,12,13) |
InChI Key |
WZKCOSLKMRWBET-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009436.png)
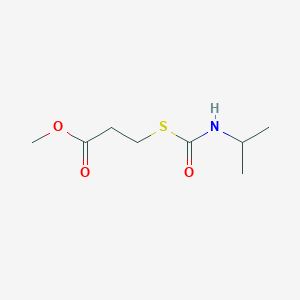
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)
![(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B14009450.png)

![2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one](/img/structure/B14009457.png)
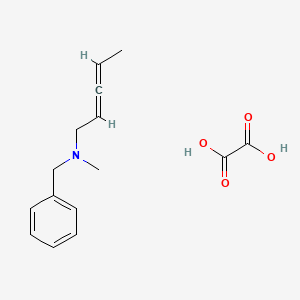

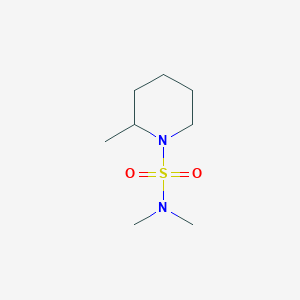
![N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide](/img/structure/B14009477.png)
![n-(Propan-2-yl)-n-[2-(prop-2-en-1-yloxy)ethyl]propan-2-amine](/img/structure/B14009480.png)
![2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid](/img/structure/B14009483.png)
